molecular formula C12H14O B2514325 3-Methyl-5-phenylpent-1-yn-3-ol CAS No. 74866-74-3

3-Methyl-5-phenylpent-1-yn-3-ol

Cat. No.: B2514325
CAS No.: 74866-74-3
M. Wt: 174.243
InChI Key: WNPHXLHWIRDVPK-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylpent-1-yn-3-ol is an organic compound with the molecular formula C₁₂H₁₄O and a molecular weight of 174.2390 g/mol . This compound is characterized by the presence of a phenyl group attached to a pentynol backbone, making it a versatile molecule in organic synthesis and various industrial applications.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-5-phenylpent-1-yn-3-ol Therefore, its impact on bioavailability is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound is currently unknown. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenylpent-1-yn-3-ol typically involves the Sonogashira coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a terminal alkyne . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh₃)₄, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenylpent-1-yn-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: H₂, Pd/C, Lindlar’s catalyst

    Substitution: SOCl₂, PBr₃, NaH

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alkenes, Alkanes

    Substitution: Alkyl halides, Esters

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-phenylpent-1-yn-3-ol stands out due to its unique combination of a phenyl group and an alkyne functionality, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise molecular interactions .

Properties

IUPAC Name

3-methyl-5-phenylpent-1-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h1,4-8,13H,9-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPHXLHWIRDVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

8 Parts by volume of 2.5 molar n-butyl lithium is added to a solution of 3.1 parts of triethylsilyl acetylene in 20 parts by volume of ethyl ether at -30° C. The resulting solution is allowed to warm to room temperature, then it is cooled again to -30° C. and 3 parts of benzyl acetone is added. The reaction mixture is allowed to warm to room temperature and is then stirred for 1 hour. The reaction mixture is poured into ether and dilute hydrochloric acid. The ethereal layer is washed with water and dried over anhydrous sodium sulfate. The ether is removed under reduced pressure and the residual oil is dissolved in 15 parts by volume of dimethylformamide containing 2 parts of powdered potassium fluoride. This reaction mixture is stirred and heated at 70°-80° C. for 1 hour, after which time it is diluted with water and extracted with ether. The ether layer is separated and washed with water and dried over anhydrous sodium sulfate. The ether is removed under reduced pressure and the residue is chromatographed on silica gel using 30% ethyl acetate/hexane as eluent to provide 3-methyl-3-hydroxy-5-phenyl-1-pentyne.
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